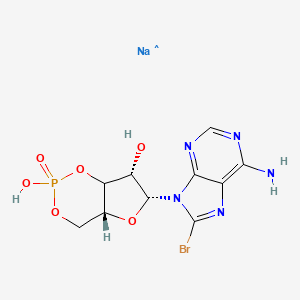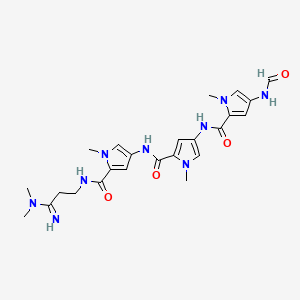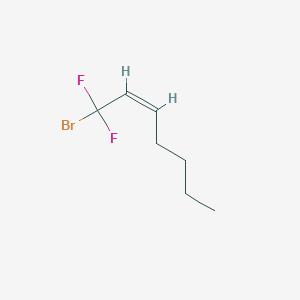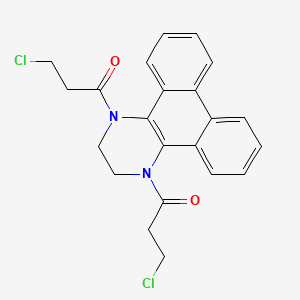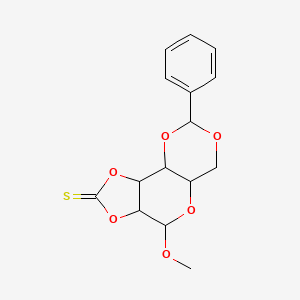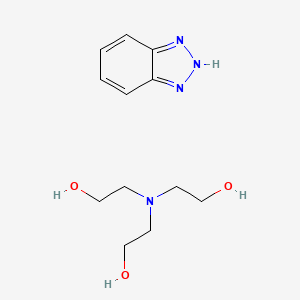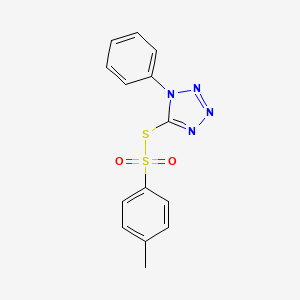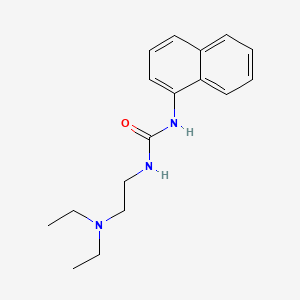
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- is a complex organic compound that features a naphthalene ring, a diethylaminoethyl group, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with diethylaminoethyl chloride in the presence of a base to form the intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Applications De Recherche Scientifique
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism by which Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- exerts its effects involves interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, while the naphthalene ring can intercalate with DNA or proteins, affecting their function. The urea moiety can form hydrogen bonds with various biomolecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthol share structural similarities.
Urea derivatives: Compounds such as thiourea and phenylurea have similar functional groups.
Uniqueness
Urea, 3-(2-(diethylamino)ethyl)-1-(1-naphthyl)- is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the diethylaminoethyl group and the naphthalene ring allows for diverse interactions and applications that are not possible with simpler analogs.
Propriétés
Numéro CAS |
102433-21-6 |
|---|---|
Formule moléculaire |
C17H23N3O |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
1-[2-(diethylamino)ethyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C17H23N3O/c1-3-20(4-2)13-12-18-17(21)19-16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,3-4,12-13H2,1-2H3,(H2,18,19,21) |
Clé InChI |
JMDJIKCRZAJHMI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)NC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


